molecular formula C11H10ClN3S B2605327 5-[(4-Chlorophenyl)sulfanyl]-4-methyl-2-pyrimidinylamine CAS No. 338417-76-8

5-[(4-Chlorophenyl)sulfanyl]-4-methyl-2-pyrimidinylamine

Cat. No.: B2605327
CAS No.: 338417-76-8
M. Wt: 251.73
InChI Key: JOTZZUHYHDACHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Chlorophenyl)sulfanyl]-4-methyl-2-pyrimidinylamine is a pyrimidine derivative featuring a 4-chlorophenylsulfanyl substituent at the 5-position, a methyl group at the 4-position, and an amine group at the 2-position. The pyrimidine core, a six-membered aromatic heterocycle with two nitrogen atoms, is a common scaffold in medicinal chemistry due to its versatility in interacting with biological targets. The amine group at the 2-position could participate in hydrogen bonding, further influencing biological activity.

Properties

IUPAC Name

5-(4-chlorophenyl)sulfanyl-4-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3S/c1-7-10(6-14-11(13)15-7)16-9-4-2-8(12)3-5-9/h2-6H,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTZZUHYHDACHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1SC2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chlorophenyl)sulfanyl]-4-methyl-2-pyrimidinylamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzenethiol and a suitable leaving group on the pyrimidine ring.

    Methylation: The methyl group can be introduced through an alkylation reaction using methyl iodide or a similar methylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chlorophenyl)sulfanyl]-4-methyl-2-pyrimidinylamine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-[(4-Chlorophenyl)sulfanyl]-4-methyl-2-pyrimidinylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[(4-Chlorophenyl)sulfanyl]-4-methyl-2-pyrimidinylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Enzyme Inhibition

The compound shares structural similarities with N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (e.g., compounds 8a-w from ). Both classes feature sulfanyl-linked aromatic substituents, but their core heterocycles differ: pyrimidine (target compound) vs. oxadiazole ( compounds). Key comparisons include:

Feature 5-[(4-Chlorophenyl)sulfanyl]-4-methyl-2-pyrimidinylamine Compound 8q (Oxadiazole derivative)
Core structure Pyrimidine ring 1,3,4-Oxadiazole ring
Sulfanyl substituent 4-Chlorophenyl Indol-3-ylmethyl
Functional groups 4-Methyl, 2-Amine N-substituted acetamide
α-Glucosidase IC₅₀ Not reported 49.71 ± 0.19 µM (vs. acarbose: 38.25 µM)
BChE inhibition Not reported Best: 8g (31.62 ± 0.16 µM)

The oxadiazole derivatives in exhibit potent α-glucosidase and butyrylcholinesterase (BChE) inhibition, with compound 8q showing near-standard efficacy against α-glucosidase.

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Sulfanyl linkages are generally resistant to oxidative metabolism, a feature shared with the oxadiazole derivatives .

Biological Activity

The compound 5-[(4-Chlorophenyl)sulfanyl]-4-methyl-2-pyrimidinylamine is a member of the pyrimidine derivatives, which have garnered attention due to their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a chlorophenyl sulfanyl group and a methyl group. The presence of these functional groups contributes to its biological activity, particularly in enzyme inhibition and antimicrobial properties.

Pharmacological Activities

1. Antibacterial Activity
Research has demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown that pyrimidine derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE) and urease activities. AChE inhibition is particularly relevant for treating neurological disorders such as Alzheimer's disease, while urease inhibition can be beneficial for managing urinary tract infections .

3. Anticancer Properties
Pyrimidine derivatives have been investigated for their anticancer effects. The compound's ability to induce apoptosis in cancer cells has been noted in several studies, suggesting a potential role in cancer chemotherapy . The mechanism may involve the modulation of signaling pathways related to cell proliferation and survival.

Study 1: Antibacterial Efficacy

A study conducted by Aziz-ur-Rehman et al. evaluated the antibacterial activity of synthesized pyrimidine derivatives, including this compound. The results indicated that the compound exhibited significant inhibitory effects against Salmonella Typhi and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Bacterial StrainMIC (µg/mL)Standard Antibiotic (µg/mL)
Salmonella Typhi3216
Pseudomonas aeruginosa6432
Staphylococcus aureus168

Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, the compound was tested for its effect on AChE activity. The results showed a dose-dependent inhibition, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Concentration (µM)% Inhibition
1025
2050
5075

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-[(4-Chlorophenyl)sulfanyl]-4-methyl-2-pyrimidinylamine, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution at the pyrimidine C2 position using 4-chlorothiophenol as a sulfur donor. Key steps include:

  • Pre-activation : Use a base (e.g., NaH or K₂CO₃) to deprotonate the thiol group, enhancing nucleophilicity .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve reaction kinetics by stabilizing intermediates .
  • Monitoring : Track progress via TLC or HPLC to optimize reaction time (typically 12-24 hrs at 80-100°C).
  • Yield Improvement : Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >85% purity. Reference analogous pyrimidine syntheses for troubleshooting .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Compare chemical shifts to computed spectra (e.g., δ ~2.3 ppm for C4-methyl; δ ~7.5-8.0 ppm for aromatic protons) .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 266.05 (calculated for C₁₁H₁₀ClN₃S).
  • Crystallography : Single-crystal X-ray diffraction resolves dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings) and hydrogen-bonding patterns (N–H⋯N interactions) .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water mobile phase) .

Q. What safety protocols are critical during handling and disposal?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to mitigate inhalation risks (vapor pressure ~0.1 mmHg at 25°C) .
  • Waste Management : Segregate organic waste and transfer to licensed facilities for incineration to prevent environmental contamination (e.g., groundwater bioaccumulation) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s bioactivity against resistant microbial strains?

  • Methodological Answer :

  • Assay Design : Use microbroth dilution (CLSI guidelines) to determine MIC values against S. aureus (ATCC 29213) and C. albicans (ATCC 90028). Include positive controls (e.g., fluconazole) and solvent controls (DMSO <1% v/v) .
  • Mechanistic Studies : Perform time-kill assays and SEM imaging to assess membrane disruption. Compare results to structurally related pyrimidines with confirmed antifungal activity .
  • Data Validation : Replicate experiments in triplicate and apply ANOVA (p < 0.05) to confirm significance .

Q. How should contradictory crystallographic data (e.g., polymorphic forms) be resolved?

  • Methodological Answer :

  • Structural Comparison : Overlay X-ray structures of polymorphs to identify torsional variations (e.g., C–S bond rotation altering supramolecular packing) .
  • Thermodynamic Stability : Perform DSC to determine the most stable polymorph (higher melting point = lower free energy).
  • Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate energy differences between conformers .

Q. What methodologies assess the compound’s environmental fate and ecotoxicological impact?

  • Methodological Answer :

  • Degradation Studies : Simulate hydrolysis (pH 4-9 buffers, 25-50°C) and photolysis (UV light, λ = 290-400 nm) to track half-life (t₁/₂) and byproducts via LC-MS .
  • Ecotoxicology : Expose Daphnia magna to graded concentrations (0.1-10 mg/L) for 48 hrs; calculate LC₅₀ using probit analysis .
  • Bioaccumulation : Measure logP (octanol/water partition coefficient) via shake-flask method; values >3 indicate high bioaccumulation potential .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

  • Methodological Answer :

  • Solvent Screening : Test mixtures (e.g., ethanol/water, DCM/hexane) to identify optimal crystallization conditions. Slow evaporation at 4°C often yields diffraction-quality crystals .
  • Intermolecular Interactions : Introduce co-crystallizing agents (e.g., succinic acid) to stabilize weak C–H⋯π or N–H⋯O bonds observed in analogous structures .
  • Data Collection : Use synchrotron radiation (λ = 0.7-1.0 Å) to resolve low-electron-density regions (e.g., disordered sulfanyl groups) .

Q. How can computational modeling predict interactions with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding to C. albicans CYP51 (PDB: 5TZ1). Focus on sulfanyl group interactions with heme iron .
  • MD Simulations : Run 100 ns trajectories (AMBER force field) to assess binding stability (RMSD <2.0 Å).
  • QSAR : Correlate substituent electronegativity (Hammett σ constants) with antifungal activity to guide analog synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.